(9S)-9-Hydroxy-6'-methoxycinchonan-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one is a complex organic compound known for its unique chemical structure and significant biological activities. This compound is part of the cinchona alkaloid family, which is renowned for its medicinal properties, particularly in the treatment of malaria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the selective hydrogenation of cinnamaldehyde using nickel nanoparticles supported on titania. This process requires precise control of reaction conditions, including temperature and pressure, to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation reactors with advanced control systems to maintain optimal reaction conditions. The use of high-purity nickel catalysts and continuous monitoring of reaction parameters ensures consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions are often conducted in acidic or basic media, while reduction reactions require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications in the treatment of diseases such as malaria and cancer.
Mechanism of Action
The mechanism of action of (9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Cinchonine: Similar in structure but lacks the methoxy group.
Cinchonidine: Differentiated by its stereochemistry and specific functional groups.
Uniqueness
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one stands out due to its unique combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
53537-71-6 |
---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C20H24N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9-10,12-13,18,20,24H,1,6-8,11H2,2H3,(H,21,23)/t12?,13?,18?,20-/m0/s1 |
InChI Key |
FRZGROVVMXMITN-MWIOYJRVSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2[C@@H](C3CC4CCN3CC4C=C)O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.